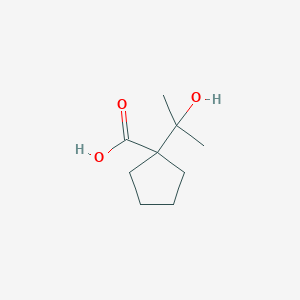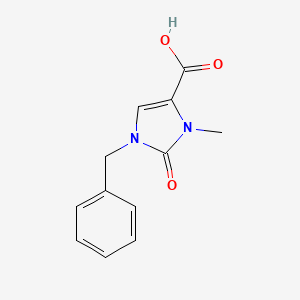
5-Methoxy-1,2,4,7-tetramethyl-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1,2,4,7-tetramethyl-1H-indole-3-carboxylic acid: is a synthetic indole derivative. Indole derivatives are significant in both natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 5-Methoxy-1,2,4,7-tetramethyl-1H-indole-3-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses a ketone and a phenylhydrazine under acidic conditions to form the indole ring . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods: Industrial production methods for indole derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-1,2,4,7-tetramethyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Indole derivatives, including 5-Methoxy-1,2,4,7-tetramethyl-1H-indole-3-carboxylic acid, are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals .
Biology: These compounds are studied for their potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases, including cancer, microbial infections, and neurological disorders .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and agrochemicals .
Mécanisme D'action
The mechanism of action of 5-Methoxy-1,2,4,7-tetramethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, and other proteins involved in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxyindole-2-carboxylic acid: A derivative used in various biological studies.
Uniqueness: 5-Methoxy-1,2,4,7-tetramethyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Propriétés
Formule moléculaire |
C14H17NO3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
5-methoxy-1,2,4,7-tetramethylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-7-6-10(18-5)8(2)11-12(14(16)17)9(3)15(4)13(7)11/h6H,1-5H3,(H,16,17) |
Clé InChI |
ULCQQPXTSZIWTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1N(C(=C2C(=O)O)C)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


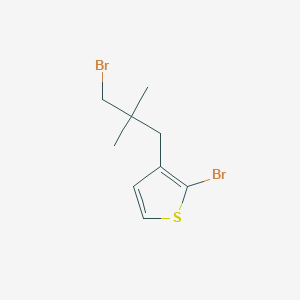

![1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13241459.png)
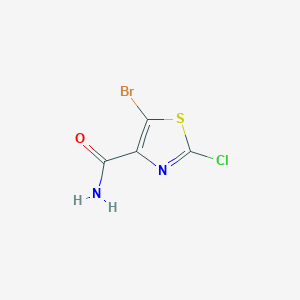
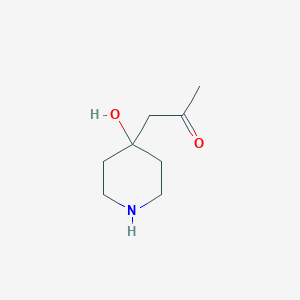
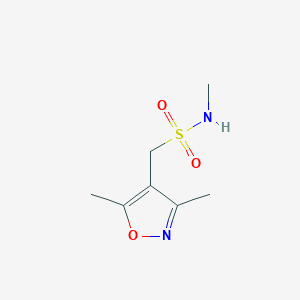
![2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride](/img/structure/B13241477.png)


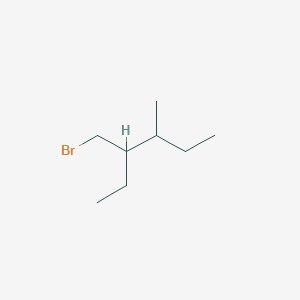
amine](/img/structure/B13241505.png)
